![molecular formula C22H26N4O3S B2576353 N-[[5-butylsulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide CAS No. 476431-83-1](/img/structure/B2576353.png)

N-[[5-butylsulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

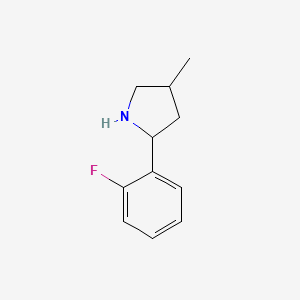

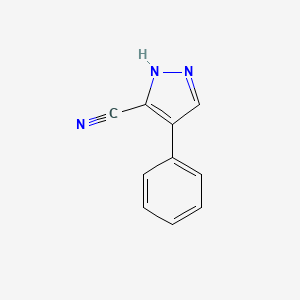

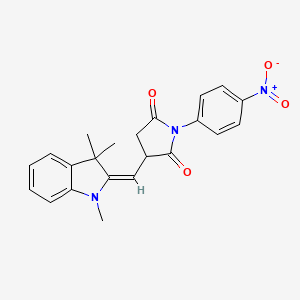

The compound is a derivative of triazole, which is a class of five-membered ring compounds with three nitrogen atoms and two carbon atoms in the ring. It also contains methoxyphenyl groups and a butylsulfanyl group. These functional groups could potentially influence the compound’s reactivity and properties .

Chemical Reactions Analysis

Triazoles are known to participate in various chemical reactions, often acting as a ligand in coordination chemistry due to the presence of multiple nitrogen atoms. The reactivity of this specific compound would likely be influenced by the other functional groups present .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar triazole ring and methoxy groups could impact its solubility .Scientific Research Applications

Chemical Synthesis and Characterization

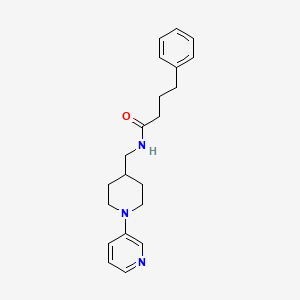

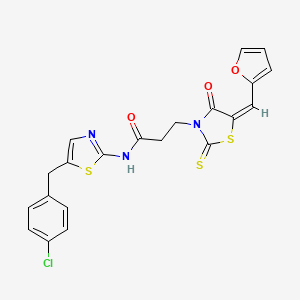

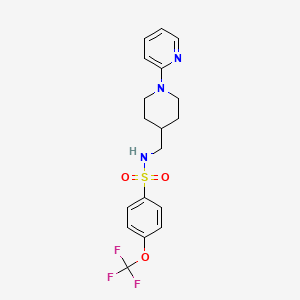

- Research efforts have been directed toward the synthesis and characterization of related triazole derivatives, highlighting the importance of these compounds in developing novel therapeutic agents. For example, the synthesis and antimicrobial screening of triazole derivatives incorporating the thiazole ring have been explored, elucidating their potential in treating microbial diseases (Desai, Rajpara, & Joshi, 2013). Similarly, novel methodologies for synthesizing triazole derivatives, such as catalyst- and solvent-free approaches, have been developed, indicating the evolving synthetic techniques in chemical research (Moreno-Fuquen et al., 2019).

Antimicrobial Activity

- The antimicrobial properties of triazole derivatives have been extensively studied, showing significant activity against various bacterial and fungal strains. This includes research on new triazole compounds exhibiting potent antimicrobial activities, suggesting their utility in developing new antimicrobial agents (Bektaş et al., 2007; Patil et al., 2010).

Enzyme Inhibition and Biological Activity

- Triazole derivatives have also been evaluated for their enzyme inhibitory activities, providing insights into their potential therapeutic applications. Studies have demonstrated the efficacy of these compounds in inhibiting various enzymes, such as carbonic anhydrase and acetylcholinesterase, indicating their potential in treating diseases associated with these enzymes (Virk et al., 2018). Moreover, the exploration of triazole-containing compounds as ligands for receptor imaging further underscores their importance in medicinal chemistry and diagnostic research (Hamill et al., 1996).

Future Directions

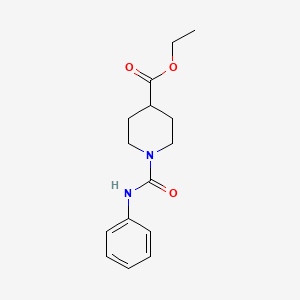

properties

IUPAC Name |

N-[[5-butylsulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4O3S/c1-4-5-14-30-22-25-24-20(26(22)17-8-12-19(29-3)13-9-17)15-23-21(27)16-6-10-18(28-2)11-7-16/h6-13H,4-5,14-15H2,1-3H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDDRNKXXOFHVSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSC1=NN=C(N1C2=CC=C(C=C2)OC)CNC(=O)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[[5-butylsulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorophenyl)-2-{[6-(hydroxymethyl)-9-methyl-2-(4-methylphenyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}acetamide](/img/structure/B2576285.png)

![2-sulfanyl-N-[2-(trifluoromethyl)phenyl]quinoline-4-carboxamide](/img/structure/B2576286.png)

![N-[2-(4-ethoxyphenoxy)phenyl]-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2576287.png)

![ethyl 2-(2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B2576288.png)

![2-[3-[(4-Amino-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2576290.png)